ethyl 4-(4-methanesulfonamidophenyl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate
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Description
Ethyl 4-(4-methanesulfonamidophenyl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate is a useful research compound. Its molecular formula is C20H21NO5S2 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.08611512 g/mol and the complexity rating of the compound is 719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(4-methanesulfonamidophenyl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C20H21N\O5S2
- Molecular Weight : 405.52 g/mol
- CAS Number : 867042-21-5
The structure features a cyclohexene ring, a methanesulfonamide group, and a thiophene moiety, contributing to its unique biological profile.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of cyclohexenones have been shown to possess antifungal and antibacterial activities due to their ability to disrupt microbial cell membranes and inhibit essential enzymes involved in cell wall synthesis .
Antitumor Effects
Several studies have highlighted the potential of cyclohexenone derivatives in cancer therapy. The compound's structural features may contribute to its ability to induce apoptosis in cancer cells. For example, research has demonstrated that similar compounds can inhibit tumor growth by modulating signaling pathways associated with cell proliferation and survival .
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The methanesulfonamide group may interact with serine proteases or other enzymes critical for microbial survival or cancer cell proliferation.
- Disruption of Cell Membrane Integrity : The lipophilic nature of the thiophene ring allows for better membrane penetration, leading to increased cytotoxicity against target cells.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction or by upregulating pro-apoptotic factors .
Study on Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial activity of various cyclohexenone derivatives, including those structurally related to this compound. Results indicated a significant reduction in bacterial viability against strains such as Staphylococcus aureus and Escherichia coli, suggesting a promising therapeutic avenue for treating infections resistant to conventional antibiotics .
Research on Antitumor Activity
In another study focusing on the antitumor potential of cyclohexenones, researchers found that treatment with derivatives similar to this compound led to a marked decrease in tumor size in xenograft models. The study highlighted the compound's ability to inhibit angiogenesis and promote apoptosis in cancer cells, further supporting its potential as an anticancer agent .
Summary Table of Biological Activities
Properties
IUPAC Name |
ethyl 4-[4-(methanesulfonamido)phenyl]-2-oxo-6-thiophen-2-ylcyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S2/c1-3-26-20(23)19-16(18-5-4-10-27-18)11-14(12-17(19)22)13-6-8-15(9-7-13)21-28(2,24)25/h4-10,12,16,19,21H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIKDUCGNWIQFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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